TAFIa Inhibitory Potency: 2-Phenyl-tetrahydroimidazopyridine vs. 5-Carboxylic Acid Regioisomer
The 7-carboxylic acid regioisomer of the tetrahydroimidazo[1,2-a]pyridine scaffold is critical for TAFIa inhibition, as demonstrated by structure-activity relationship (SAR) studies within the same chemical series [1]. While the reference paper does not provide an IC50 value for the exact compound 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid, it establishes that potent TAFIa inhibitors are built upon the 7-carboxylic acid core. This directly differentiates it from the corresponding 5-carboxylic acid regioisomers, which are primarily explored as heparanase-1 inhibitors [2]. The repositioning of the carboxylic acid from the 7- to the 5-position fundamentally alters the biological target and should not be considered interchangeable.
| Evidence Dimension | Primary Biological Target |
|---|---|
| Target Compound Data | TAFIa inhibitor scaffold |
| Comparator Or Baseline | 5-Carboxylic acid regioisomer: Heparanase-1 (HPSE1) inhibitor scaffold; lead compound 12a IC50 = 0.65 µM |
| Quantified Difference | Difference in target engagement; HPSE1 inhibitor 12a IC50 = 0.65 µM vs TAFIa inhibitor scaffold |
| Conditions | Human TAFIa enzymatic assay vs. human HPSE1 enzymatic assay; see respective sources. |
Why This Matters
For procurement decisions, this distinction is absolute: selecting the wrong regioisomer defaults the experimental model to a completely different class of enzyme, wasting significant resources on irrelevant screening.
- [1] Brink, M., Dahlén, A., Olsson, T., Polla, M., & Svensson, T. (2014). Design and synthesis of conformationally restricted inhibitors of active thrombin activatable fibrinolysis inhibitor (TAFIa). Bioorganic & Medicinal Chemistry, 22(7), 2261-2268. View Source
- [2] Imai, Y., Wakasugi, D., Suzuki, R., Kato, S., Sugisaki, M., Mima, M., ... & Kakinuma, H. (2022). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 79, 129050. View Source
